6,7-Dehydro Triamcinolone Acetonide
CAS No.: 1893-84-1
Cat. No.: VC0026806
Molecular Formula: C24H29FO6
Molecular Weight: 432.488
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1893-84-1 |
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Molecular Formula | C24H29FO6 |
Molecular Weight | 432.488 |
IUPAC Name | (1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one |
Standard InChI | InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h5-9,15-17,19,26,28H,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
Standard InChI Key | JWPZLQJLMNKVAZ-JNQJZLCISA-N |
SMILES | CC1(OC2CC3C4C=CC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Introduction
Chemical Identity and Properties
6,7-Dehydro Triamcinolone Acetonide, also known as Δ6-triamcinoloneacetonide, is a structural analog of Triamcinolone Acetonide featuring an additional double bond at the 6,7 position of the steroid nucleus. This modification creates a triene structure in the A and B rings of the steroid backbone, distinguishing it from the parent compound.
Basic Chemical Information
Property | Value |
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CAS Number | 1893-84-1 |
Molecular Formula | C₂₄H₂₉FO₆ |
Molecular Weight | 432.48 g/mol |
Synonyms | Δ6-triamcinoloneacetonide; 9-Fluoro-(11β,16α),17,21-tetrahydroxypregna-1,4,6-triene-3,20-dione Cyclic 16,17-acetal |
Category | Pharmaceutical Impurity/Reference Standard |
Role in Pharmaceutical Quality Control
6,7-Dehydro Triamcinolone Acetonide serves several critical functions in pharmaceutical development and quality assurance processes.
Reference Standard Applications
Regulatory Significance
The identification and control of 6,7-Dehydro Triamcinolone Acetonide has significant regulatory implications in pharmaceutical development and approval processes.
Role in ANDA Filings
6,7-Dehydro Triamcinolone Acetonide is utilized during Abbreviated New Drug Application (ANDA) filings to the FDA. Manufacturers must demonstrate:
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Comprehensive impurity profiles for their products
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Validated analytical methods for detecting and quantifying impurities
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Compliance with specified impurity limits
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Appropriate controls for potential degradation products
Reference standards of 6,7-Dehydro Triamcinolone Acetonide support toxicological studies required for drug approval processes. These studies may include:
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Evaluation of biological activity of impurities
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Assessment of potential immunogenic properties
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Investigation of structure-activity relationships
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Determination of toxicity thresholds for related compounds
Such assessments are essential for establishing safety profiles and acceptable limits for impurities in pharmaceutical formulations .
Analytical Methodologies
Various analytical techniques are employed for the detection, identification, and quantification of 6,7-Dehydro Triamcinolone Acetonide in pharmaceutical samples.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for detecting 6,7-Dehydro Triamcinolone Acetonide, typically utilizing:
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Reverse-phase chromatography with C18 columns
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UV detection at wavelengths characteristic of the triene structure
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Gradient elution systems to achieve adequate separation
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Mass spectrometric detection for confirmatory analysis
The additional conjugation in the 6,7-dehydro derivative typically results in slightly different retention behavior and spectral properties compared to Triamcinolone Acetonide itself, facilitating separation and identification .
Spectroscopic Identification
Spectroscopic techniques provide additional tools for characterizing 6,7-Dehydro Triamcinolone Acetonide:
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UV spectroscopy can detect the characteristic absorption of the extended conjugated system
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Infrared spectroscopy helps identify functional groups and structural features
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NMR spectroscopy provides definitive structural confirmation
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Mass spectrometry offers precise molecular weight determination and fragmentation patterns
The extended conjugation present in 6,7-Dehydro Triamcinolone Acetonide typically results in distinctive spectral properties that aid in its identification .
Comparison with Related Compounds
Understanding the relationship between 6,7-Dehydro Triamcinolone Acetonide and other related compounds provides important context for its significance in pharmaceutical research.
Structural Comparison
Property | 6,7-Dehydro Triamcinolone Acetonide | Triamcinolone Acetonide |
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CAS Number | 1893-84-1 | 76-25-5 |
Molecular Formula | C₂₄H₂₉FO₆ | C₂₄H₃₁FO₆ |
Molecular Weight | 432.48 g/mol | 434.498 g/mol |
Structural Difference | Contains additional double bond at 6,7 position | Standard reference structure |
Primary Use | Analytical standard/impurity reference | Active pharmaceutical ingredient |
This structural comparison highlights the subtle but significant difference between the two compounds, with 6,7-Dehydro Triamcinolone Acetonide having two fewer hydrogen atoms due to the additional double bond .
Relationship to Other Triamcinolone Metabolites
6,7-Dehydro Triamcinolone Acetonide exists within a broader context of Triamcinolone Acetonide-related compounds, including other known metabolites and degradation products:
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6β-Hydroxytriamcinolone acetonide
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21-Carboxytriamcinolone acetonide
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21-Carboxy-6β-hydroxytriamcinolone acetonide
Understanding the relationships between these compounds is essential for comprehensive impurity profiling and metabolite identification in pharmacokinetic studies .
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